5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine
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Overview
Description
5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, fluoroethoxy, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine typically involves the following steps:
Fluoroethoxylation: The attachment of a fluoroethoxy group to the brominated pyridine.
Methoxylation: The addition of a methoxy group to the fluoroethoxylated pyridine.
These reactions are generally carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be utilized in the development of advanced materials with specific properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethoxy and methoxy groups can enhance its binding affinity and selectivity, while the bromine atom can participate in halogen bonding, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-(2-fluoroethoxy)pyridine
- 5-Bromo-2-methoxypyridine
- 3-(2-Fluoroethoxy)-2-methoxypyridine
Uniqueness
5-Bromo-3-(2-fluoroethoxy)-2-methoxypyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both fluoroethoxy and methoxy groups can enhance its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
5-bromo-3-(2-fluoroethoxy)-2-methoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO2/c1-12-8-7(13-3-2-10)4-6(9)5-11-8/h4-5H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMPDWPUGLRFKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)OCCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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